(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid
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Overview
Description
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during the synthesis process. The compound also contains a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid typically involves multiple steps. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the thiazolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing agents: Such as piperidine or hydrazine for Fmoc deprotection.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the free amino acid derivative.
Scientific Research Applications
(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Used in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The thiazolidine ring can interact with various molecular targets, potentially inhibiting enzymes or modulating protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
What sets (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid apart is its unique combination of the Fmoc protecting group and the thiazolidine ring. This combination provides specific chemical properties and reactivity, making it valuable in peptide synthesis and other applications.
Properties
Molecular Formula |
C21H21NO4S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(4S)-2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H21NO4S/c1-2-21(22-18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,22H,2,11-12H2,1H3,(H,23,24)/t18-,21?/m1/s1 |
InChI Key |
IWAWQVPZKFXWCC-ITUIMRKVSA-N |
Isomeric SMILES |
CCC1(N[C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CCC1(NC(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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